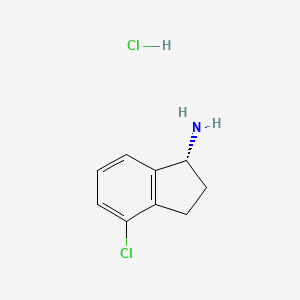

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold substituted with a chlorine atom at the 4-position. Its molecular formula is C₉H₁₁Cl₂N, with a molecular weight of 204.10 (CAS: 2109874-07-7) . The compound is utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science applications due to its rigid bicyclic structure and stereochemical properties .

Properties

IUPAC Name |

(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLDPTIPXZCUCP-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637453-69-0 | |

| Record name | 1H-Inden-1-amine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637453-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

The use of transition-metal catalysts, such as ruthenium complexes with chiral ligands like (R)-BINAP, enables enantioselective reduction of the imine intermediate. This method achieves high enantiomeric excess (ee) by selectively hydrogenating the prochiral imine to the (R)-configured amine.

Optimized Conditions for Asymmetric Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | Ru-(R)-BINAP |

| Hydrogen Pressure | 50–100 psi |

| Solvent | Ethanol |

| Temperature | 25–40°C |

| Enantiomeric Excess | >90% ee |

Borane-Mediated Asymmetric Reduction

Alternative approaches employ chiral oxazaborolidine catalysts to reduce ketones directly to amines. For example, Corey’s reagent facilitates the reduction of 4-chloroindan-1-one to the (R)-amine with excellent stereoselectivity.

Chiral Resolution Techniques

When racemic mixtures are synthesized, chiral resolution becomes necessary. Diastereomeric salt formation using chiral acids (e.g., tartaric acid) separates enantiomers via crystallization.

Case Study: Resolution with Dibenzoyl-L-tartaric Acid

| Parameter | Value |

|---|---|

| Resolving Agent | Dibenzoyl-L-tartaric Acid |

| Solvent | Ethyl Acetate/Hexane |

| Crystallization Steps | 2–3 |

| Enantiomeric Excess | 98% ee |

This method is cost-effective for small-scale production but less feasible industrially due to solvent waste and time constraints.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enhance reaction control and reduce byproducts during reductive amination.

Continuous Flow Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Tubular Flow Reactor |

| Residence Time | 10–15 minutes |

| Temperature | 50°C |

| Catalyst Loading | 0.5 mol% |

| Throughput | 1 kg/hour |

Automated systems ensure consistent product quality, while in-line analytics monitor enantiomeric purity in real time.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing this compound:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85 | 92 | High | Moderate |

| Borane Reduction | 78 | 95 | Medium | High |

| Chiral Resolution | 65 | 98 | Low | Low |

Asymmetric hydrogenation balances yield and scalability, making it suitable for industrial applications.

Scientific Research Applications

®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and its analogs, focusing on substituents, physicochemical properties, and synthesis:

Key Observations :

Substituent Effects: Chlorine vs. Methoxy: The 4-chloro substituent enhances electrophilicity compared to the electron-donating methoxy group, making the compound more reactive in nucleophilic substitution reactions .

Synthesis Complexity :

- The synthesis of 5,6-diethyl derivatives () requires Friedel-Crafts alkylation and Raney Ni reduction, yielding >99% purity but with higher costs due to multiple steps .

- (R)-4-Chloro derivatives are synthesized via enantioselective routes, with yields as low as 14–23% in multi-step processes (e.g., benzyl-protection and reduction steps) .

Stereochemical Considerations :

- The (R)-enantiomer (CAS: 2109874-07-7) and its (S)-counterpart (CAS: 1376687-76-1) demonstrate divergent biological activities. For example, in receptor-binding studies, enantiomers may exhibit opposing efficacy profiles .

Safety and Handling :

- Most analogs share similar hazards (e.g., H302: harmful if swallowed; H315: skin irritation). The 4-methoxy derivative (CAS: 1391437-20-9) has additional warnings for respiratory irritation (H335) .

Biological Activity

Overview

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound characterized by the presence of a chlorine atom and an amine group attached to an indane ring system. This unique structure not only makes it a valuable intermediate in medicinal chemistry but also contributes to its diverse biological activities. The compound has garnered attention for its potential applications in pharmacology, particularly as a modulator of various receptor systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The amine group allows for the formation of hydrogen bonds and electrostatic interactions with these targets, influencing their activity. Notably, this compound has been identified as a GPR88 receptor agonist, which plays a significant role in modulating dopaminergic signaling pathways, potentially impacting mood and cognitive functions .

1. Neuropharmacological Effects

Research indicates that this compound may influence serotonin and dopamine pathways. These neurotransmitters are critical for mood regulation and are implicated in various neuropsychiatric disorders. Preliminary studies suggest that the compound could serve as a potential therapeutic agent for conditions such as depression and anxiety .

3. Enzyme Interaction

This compound is utilized in biological studies to explore enzyme interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and therapeutic interventions for metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-2,3-dihydro-1H-indene | Parent compound without amine group | Limited activity |

| (S)-4-Chloro-2,3-dihydro-1H-indene | Enantiomer with different stereochemistry | Varies in activity |

| 4-Bromo analog | Bromine substitution instead of chlorine | Potentially more reactive but structurally similar |

This table highlights the distinct characteristics that contribute to the biological activity of this compound compared to its counterparts.

Case Study: Neuropharmacological Implications

A study focusing on GPR88 receptor modulation found that compounds similar to (R)-4-Chloro-2,3-dihydro-1H-inden-1-amines exhibited significant effects on dopaminergic signaling. These findings suggest a potential pathway through which (R)-4-Chloro could exert therapeutic effects in neuropsychiatric disorders.

Research Findings: Anticancer Activity

In a comparative study of various indane derivatives, compounds structurally related to (R)-4-Chloro were shown to inhibit cell proliferation across multiple cancer types with IC50 values ranging from sub-micromolar to low micromolar concentrations. This positions (R)-4-Chloro as a candidate for further investigation in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.